molecular formula C18H21N5O2S B11252818 N-(2,5-Dimethylphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide

N-(2,5-Dimethylphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide

Cat. No.: B11252818
M. Wt: 371.5 g/mol
InChI Key: IXRQBOOALPIPBA-UHFFFAOYSA-N
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Description

“Compound X” , is a synthetic organic compound with diverse applications. Its chemical structure consists of a triazolopyrimidine core, a phenyl group, and a thiol (sulfanyl) functional group. Let’s explore its properties and uses.

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One common method involves the condensation of 2,5-dimethylaniline with 7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidine-3-thiol. The reaction typically occurs under mild conditions, and the resulting intermediate undergoes acetylation to yield Compound X.

2.2 Industrial Production: In industry, Compound X is synthesized on a larger scale using continuous-flow processes. These methods enhance efficiency and minimize waste. The pharmaceutical and agrochemical sectors rely on these streamlined production techniques.

Chemical Reactions Analysis

Compound X participates in various chemical reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the triazolopyrimidine ring may yield different derivatives.

    Substitution: The phenyl group can undergo substitution reactions. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides).

Major products include derivatives with altered pharmacological properties or modified solubility profiles.

Scientific Research Applications

4.1 Medicinal Chemistry: Compound X exhibits promising bioactivity, making it a subject of interest in drug discovery. Researchers explore its potential as:

    Anticancer Agents: Targeting specific pathways involved in tumor growth.

    Antimicrobial Compounds: Combating bacterial and fungal infections.

    Neuroprotective Agents: Investigating its effects on neuronal health.

4.2 Industry:

    Agrochemicals: Compound X may serve as a pesticide or herbicide.

    Materials Science: Its thiol group enables surface modification and polymerization.

Mechanism of Action

The exact mechanism of Compound X remains under investigation. It likely interacts with cellular receptors or enzymes, influencing biological processes. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

Compound X stands out due to its unique triazolopyrimidine scaffold. Similar compounds include:

    Compound Y: Shares the triazolopyrimidine core but lacks the phenyl group.

    Compound Z: Contains a similar thiol moiety but differs in the heterocyclic ring.

Properties

Molecular Formula

C18H21N5O2S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H21N5O2S/c1-4-5-13-9-15(24)20-17-21-22-18(23(13)17)26-10-16(25)19-14-8-11(2)6-7-12(14)3/h6-9H,4-5,10H2,1-3H3,(H,19,25)(H,20,21,24)

InChI Key

IXRQBOOALPIPBA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

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